[1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety, a bromine atom, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common method starts with the preparation of the indole derivative. The Fischer indole synthesis is often employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the indole derivative . The bromination of the indole ring is achieved using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane .
The next step involves the acylation of the brominated indole with acetic anhydride to form the acetylated product. This intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group, followed by the addition of acetic acid to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of [1-({[(4-hydro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid.
Substitution: Formation of [1-({[(4-azido-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its biological activity, and the presence of the bromine atom can enhance its interaction with biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[2-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a different substitution pattern on the cyclohexyl ring.
[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid lies in its specific substitution pattern and the presence of the bromine atom. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H23BrN2O3 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[1-[[[2-(4-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23BrN2O3/c20-15-5-4-6-16-14(15)7-10-22(16)12-17(23)21-13-19(11-18(24)25)8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
AIQQWMRPGUCFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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